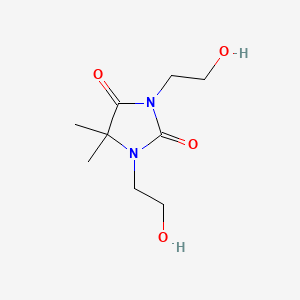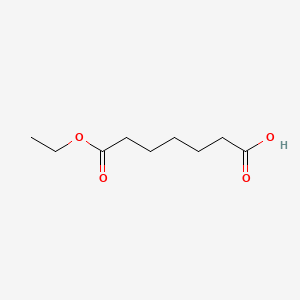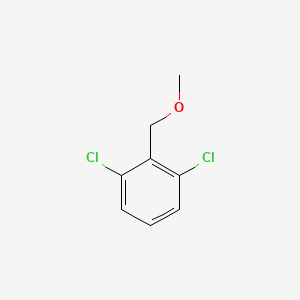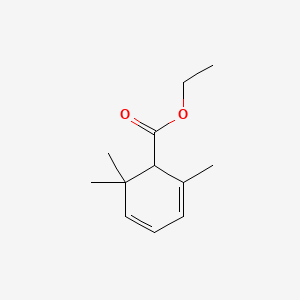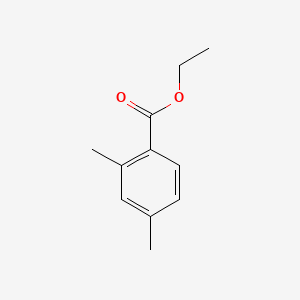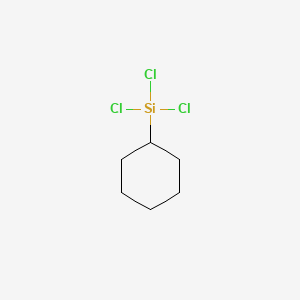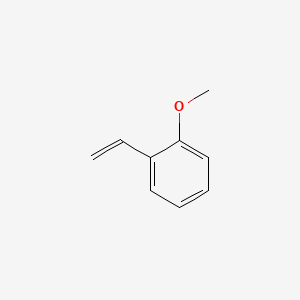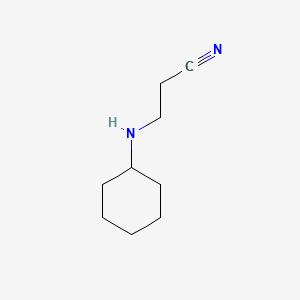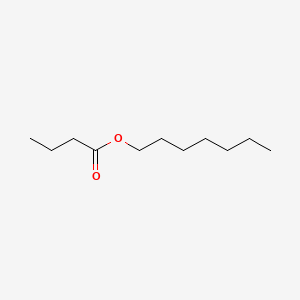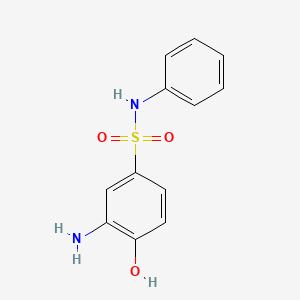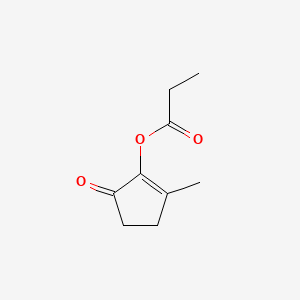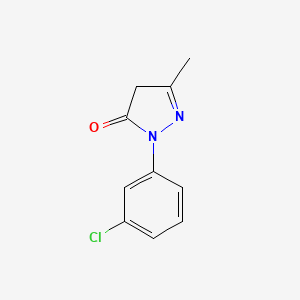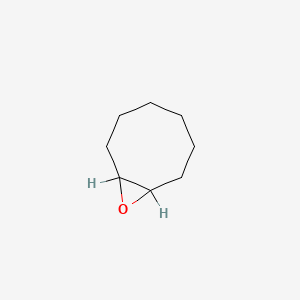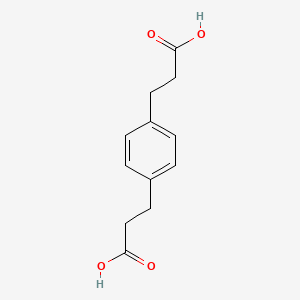
3,3'-(p-Phenylene)dipropionic acid
Vue d'ensemble
Description
3,3’-(p-Phenylene)dipropionic acid, also known as 1,4-Phenylenedipropionic acid, is a chemical compound with the molecular formula C12H14O4 . It is used in the synthesis of substances and is commonly used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 3,3’-(p-Phenylene)dipropionic acid is represented by the formula C12H14O4 . This indicates that it contains 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’-(p-Phenylene)dipropionic acid include a molecular weight of 222.24 g/mol . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Application 1: Electrochemical Approach for Recognition and Quantification of p-Phenylenediamine
- Summary of the Application: p-Phenylenediamine (p-PDA) is a toxic constituent utilized in textiles, black henna tattoos, hair dyes, pesticides, polymers etc. The metabolites (quinone etc.) produced by p-PDA cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin . Therefore, the literature reports several conventional approaches (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA .
- Methods of Application or Experimental Procedures: Amongst them, the electrochemical approach is the most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization etc .
- Results or Outcomes: This is the first review to discuss the sources and toxic effects, and make a comparison between conventional and electrochemical methods for the determination and quantification of p-PDA in analytical samples .
Application 2: Presence of p-Phenylenediamine Derivatives in Tap Water
- Summary of the Application: Human exposure to p-phenylenediamine derivatives (PPDs) may induce hepatotoxicity and altered glycolipid metabolism . Recent studies have demonstrated the wide presence of PPDs in environmental matrixes .
- Methods of Application or Experimental Procedures: This study analyzed nine PPDs in tap water collected from Hangzhou and Taizhou, China .
- Results or Outcomes: The results showed that seven PPDs were detected in tap water samples from Hangzhou, with the concentration of total detected PPDs ranging from 0.29 to 7.9 ng/L (mean: 1.6 ng/L) . Five PPDs were detected in tap water collected from Taizhou .
Application 3: Separation of 3,3’-(p-Phenylene)dipropionic Acid
- Summary of the Application: 3,3’-(p-Phenylene)dipropionic acid can be analyzed using a reverse phase (RP) HPLC method . This method is useful in the separation of this compound, which is important for its identification and quantification in various samples .
- Methods of Application or Experimental Procedures: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes: This method allows for the effective separation and analysis of 3,3’-(p-Phenylene)dipropionic acid .
Application 4: Presence of p-Phenylenediamine Derivatives in Environmental Samples
- Summary of the Application: p-Phenylenediamine derivatives (PPDs) have been found in various environmental matrixes . These compounds may induce hepatotoxicity and altered glycolipid metabolism in humans .
- Methods of Application or Experimental Procedures: This study involved the analysis of nine PPDs in tap water collected from Hangzhou and Taizhou, China .
- Results or Outcomes: Seven PPDs were detected in tap water samples from Hangzhou, with the concentration of total detected PPDs ranging from 0.29 to 7.9 ng/L (mean: 1.6 ng/L) . Five PPDs were detected in tap water collected from Taizhou .
Application 5: Analytical Chemistry
- Summary of the Application: 3,3’-(p-Phenylene)dipropionic acid can be analyzed using a reverse phase (RP) HPLC method . This method is useful in the separation of this compound, which is important for its identification and quantification in various samples .
- Methods of Application or Experimental Procedures: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes: This method allows for the effective separation and analysis of 3,3’-(p-Phenylene)dipropionic acid .
Application 6: Polymer/Macromolecule Manufacturer
- Summary of the Application: p-Phenylenedipropionic acid is used in the manufacturing of polymers and macromolecules . These materials have a wide range of applications, including in the production of plastics, resins, and other materials .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific type of polymer or macromolecule being manufactured .
- Results or Outcomes: The use of p-Phenylenedipropic acid in the manufacturing of polymers and macromolecules can result in materials with specific properties, such as improved strength, durability, or chemical resistance .
Safety And Hazards
3,3’-(p-Phenylene)dipropionic acid is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
Propriétés
IUPAC Name |
3-[4-(2-carboxyethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOCUWFSRVQSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195295 | |
| Record name | 3,3'-(p-Phenylene)dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(p-Phenylene)dipropionic acid | |
CAS RN |
4251-21-2 | |
| Record name | 1,4-Benzenedipropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedipropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(p-Phenylene)dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(p-phenylene)dipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BENZENEDIPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZE427KW83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



